7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride typically involves the halogenation of a benzodiazole precursor. The process may include the following steps:
Halogenation: Introduction of bromine and fluorine atoms into the benzodiazole ring.
Chloromethylation: Addition of a chloromethyl group to the benzodiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- 2-(chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride
- 5-bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
7-bromo-2-(chloromethyl)-5-fluoro-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of halogen atoms and the benzodiazole scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrCl2FN2 |
---|---|
Molecular Weight |
299.95 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-6-fluoro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C8H5BrClFN2.ClH/c9-5-1-4(11)2-6-8(5)13-7(3-10)12-6;/h1-2H,3H2,(H,12,13);1H |
InChI Key |
KPODDCAZHZNWON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CCl)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.